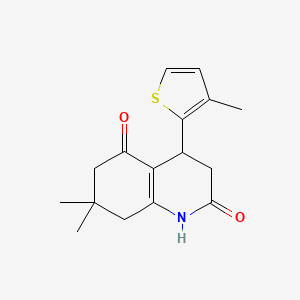
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as DMQD or DMTQ and is a member of the quinolinedione family.
作用機序
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DMQD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. DMQD has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects. In animal studies, DMQD has been shown to reduce inflammation and tumor growth. DMQD has also been shown to have anti-viral activity against HCV. In addition, DMQD has been shown to have low toxicity in animal models.
実験室実験の利点と制限
One advantage of DMQD is its versatility in different fields of research. It can be used in medicinal chemistry, material science, and organic electronics. Another advantage is its low toxicity, which makes it a safer option for lab experiments. However, one limitation of DMQD is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DMQD. In medicinal chemistry, DMQD could be further investigated for its anti-inflammatory and anti-tumor activities. In material science, DMQD could be used as a building block for the synthesis of new organic semiconductors. In organic electronics, DMQD could be used in the development of more efficient organic solar cells. Further research could also be conducted to improve the solubility of DMQD in water, which would make it more versatile for lab experiments.
Conclusion:
In conclusion, DMQD is a versatile chemical compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. DMQD has low toxicity, which makes it a safer option for lab experiments. There are several future directions for research on DMQD, including investigating its anti-inflammatory and anti-tumor activities and improving its solubility in water.
科学的研究の応用
DMQD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMQD has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities. In material science, DMQD has been used as a building block for the synthesis of organic semiconductors. In organic electronics, DMQD has been used as an electron-accepting material in organic solar cells.
特性
IUPAC Name |
7,7-dimethyl-4-(3-methylthiophen-2-yl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-9-4-5-20-15(9)10-6-13(19)17-11-7-16(2,3)8-12(18)14(10)11/h4-5,10H,6-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVROFOGTPGVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4415182.png)
![3-cyclopentyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4415203.png)

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B4415222.png)
![9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4415226.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415236.png)
amine hydrochloride](/img/structure/B4415243.png)
![2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4415253.png)

![1-(4-ethoxyphenyl)-3-[4-(3-pyridinylcarbonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415275.png)
![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4415286.png)
![N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415291.png)
![N-1-adamantyl-2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415297.png)